REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C@H:4]1[O:17][C:15](=[O:16])[C:7]2[C@@H:8]([OH:14])[C@@H:9]3[O:13][C@@H:10]3[C:11](=[O:12])[C:6]=2[CH2:5]1>CO>[CH3:1][CH2:2][CH2:3][CH:4]1[O:17][C:15](=[O:16])[C:7]2[CH:8]([OH:14])[CH:9]([OH:13])[CH2:10][C:11](=[O:12])[C:6]=2[CH2:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC[C@@H]1CC2=C([C@H]([C@H]3[C@@H](C2=O)O3)O)C(=O)O1
|
Name
|
120A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stored at room temperature in the dry state
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
to separate EI-1941-2-
|
Type
|
ADDITION
|
Details
|
containing fractions and EI-1941-3-
|
Type
|
ADDITION
|
Details
|
containing fractions
|
Type
|
ADDITION
|
Details
|
The EI-1941-3-containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |